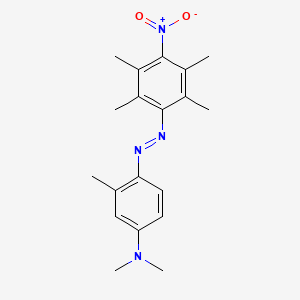
4'-(Dimethylamino)-4-nitro-2,2',3,5,6-pentamethylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This particular compound is notable for its unique structural features, including multiple methyl groups and functional groups such as dimethylamino and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of sodium nitrite and hydrochloric acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 2,2’,3,5,6-pentamethylaniline, under basic conditions. This step results in the formation of the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Reduction: 4’-(Dimethylamino)-4-amino-2,2’,3,5,6-pentamethylazobenzene.
Oxidation: 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene N-oxide.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene has several scientific research applications:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of advanced materials, such as photoresponsive polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process can affect the compound’s physical and chemical properties, making it useful in applications such as molecular switches and sensors.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene: Lacks the nitro and multiple methyl groups present in 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene.
4-Nitroazobenzene: Lacks the dimethylamino and multiple methyl groups.
2,2’,3,5,6-Pentamethylazobenzene: Lacks the dimethylamino and nitro groups.
Uniqueness
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is unique due to its combination of functional groups and multiple methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
200130-74-1 |
|---|---|
Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-[(2,3,5,6-tetramethyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24N4O2/c1-11-10-16(22(6)7)8-9-17(11)20-21-18-12(2)14(4)19(23(24)25)15(5)13(18)3/h8-10H,1-7H3 |
InChI Key |
MSPOEHLRWULPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C(=C(C(=C2C)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















